

Spectroscopic Profile of 1-Methylpyrrole: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1-Methylpyrrole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-methylpyrrole**, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is crucial for the identification, characterization, and quality control of **1-methylpyrrole** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For **1-methylpyrrole**, both ^1H and ^{13}C NMR spectra are essential for its characterization.

^1H NMR Spectral Data

The ^1H NMR spectrum of **1-methylpyrrole** is characterized by three distinct signals corresponding to the methyl protons and the two types of protons on the pyrrole ring.

Table 1: ^1H NMR Chemical Shifts for **1-Methylpyrrole**

Protons	Chemical Shift (δ) in ppm
H-2, H-5	~6.6
H-3, H-4	~6.1
N-CH ₃	~3.6

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer frequency.[\[1\]](#)[\[2\]](#)

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Chemical Shifts for **1-Methylpyrrole**

Carbon Atom	Chemical Shift (δ) in ppm
C-2, C-5	~121
C-3, C-4	~108
N-CH ₃	~35

Note: These are approximate values and can be influenced by the experimental conditions.[\[3\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of a liquid sample like **1-methylpyrrole**.

Sample Preparation:[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Accurately weigh approximately 5-20 mg of **1-methylpyrrole** for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[\[6\]](#)
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[\[4\]](#)[\[6\]](#) The deuterated solvent is essential for the instrument's lock system and to avoid large solvent

peaks in the ^1H NMR spectrum.[4]

- Ensure the sample is fully dissolved. The solution should be clear and free of any particulate matter.[4]
- Transfer the solution into a clean 5 mm NMR tube. The liquid level should be approximately 4-5 cm.[6][7]
- Cap the NMR tube securely.[6]

Instrumental Analysis:[6]

- Insert the NMR tube into the spectrometer's probe.
- Locking: The spectrometer's field frequency is adjusted to the deuterium resonance of the solvent to stabilize the magnetic field.
- Shimming: The homogeneity of the magnetic field is optimized to obtain sharp, well-resolved peaks.
- Tuning and Matching: The probe is tuned to the specific nucleus being observed (^1H or ^{13}C) to maximize signal reception.
- Acquisition: Set the appropriate experimental parameters (e.g., pulse sequence, number of scans, spectral width, relaxation delay) and acquire the Free Induction Decay (FID).
- Processing: A Fourier transform is applied to the FID to obtain the frequency-domain NMR spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of **1-methylpyrrole** shows characteristic absorption bands for C-H and C-N bonds, as well as the vibrations of the pyrrole ring.

Table 3: Key IR Absorption Bands for **1-Methylpyrrole**

Wavenumber (cm ⁻¹)	Vibration Type
~3100	Aromatic C-H stretch
~2900	Aliphatic C-H stretch (CH ₃)
~1500	C=C ring stretch
~1300	C-N stretch

Note: The exact positions and intensities of the peaks can be influenced by the sampling method (e.g., neat liquid, solution).[\[8\]](#)[\[9\]](#)[\[10\]](#)

Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like **1-methylpyrrole**, the Attenuated Total Reflectance (ATR) or neat liquid film method is commonly used.

ATR-FTIR Method:[\[11\]](#)

- Ensure the ATR crystal is clean.
- Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the absorbance of the atmosphere (e.g., CO₂, water vapor).
- Place a small drop of **1-methylpyrrole** onto the ATR crystal, ensuring it completely covers the crystal surface.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue after the measurement.

Neat Liquid Film Method:[\[12\]](#)

- Place a small drop of **1-methylpyrrole** onto a salt plate (e.g., KBr or NaCl).
- Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
- Place the sandwiched plates in the spectrometer's sample holder.
- Acquire the IR spectrum.
- After the measurement, clean the salt plates thoroughly with a suitable solvent and store them in a desiccator to prevent damage from moisture.

Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Mass Spectral Data

The mass spectrum of **1-methylpyrrole** is dominated by the molecular ion peak.

Table 4: Key Mass Spectral Data for **1-Methylpyrrole** (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
81	100	$[M]^+$ (Molecular Ion)
80	~75	$[M-H]^+$
53	~56	$[M-HCN-H]^+$
42	~55	$[C_2H_4N]^+$
39	~44	$[C_3H_3]^+$

Note: The relative intensities of the fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.[\[8\]](#)[\[13\]](#)[\[14\]](#)

Experimental Protocol for Mass Spectrometry

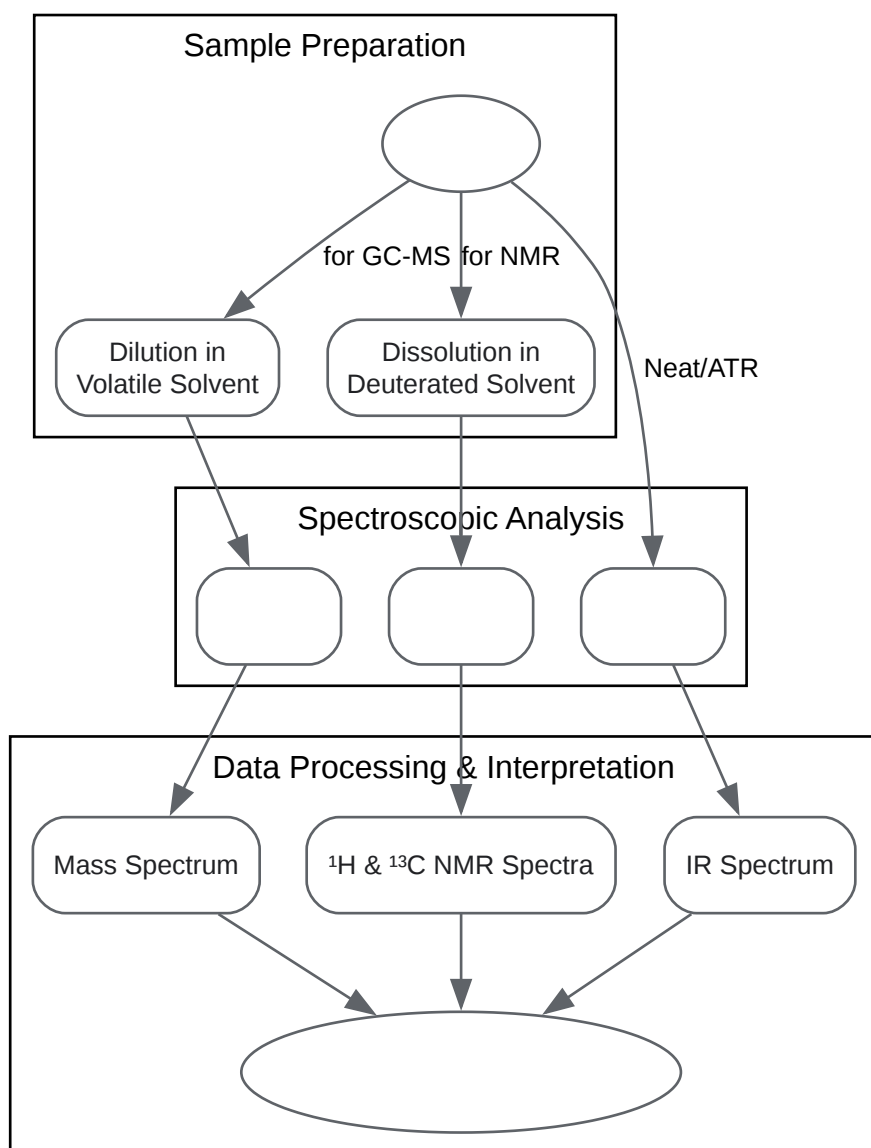
For a volatile liquid like **1-methylpyrrole**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical method.

GC-MS Protocol:[15][16][17]

- **Sample Introduction:** A small volume of a dilute solution of **1-methylpyrrole** in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph.
- **Chromatographic Separation:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. **1-Methylpyrrole** will elute at a specific retention time.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In Electron Ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-methylpyrrole**.



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Caption: Workflow for Spectroscopic Analysis of **1-Methylpyrrole**.

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